

Application Note: Structural Confirmation of Xenyhexenic Acid using Multinuclear and Multidimensional NMR Spectroscopy

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Compound of Interest

Compound Name: Xenyhexenic Acid

Cat. No.: B1683336

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Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the structural confirmation of **Xenyhexenic acid**, a substituted hexenoic acid, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments. Through the systematic application of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, the molecular structure, including atom connectivity and skeletal framework, is unequivocally established. The methodologies and data presented herein serve as a comprehensive guide for the structural elucidation of novel organic compounds.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures in organic chemistry and drug development.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] This note details the confirmation of the structure of **Xenyhexenic acid** (proposed structure: (E)-4-phenylhex-2-enoic acid) through a logical workflow of NMR experiments.

The proposed structure contains several key features: a carboxylic acid, an α,β -unsaturated system, a phenyl ring, and a chiral center. The combination of ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear

Multiple Bond Correlation (HMBC) experiments allows for the complete assignment of all proton and carbon signals and confirms the proposed atomic framework.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Sample Preparation

- Weighing: Accurately weigh 10 mg of the purified **Xenyhexenic acid** sample.
- Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl_3). For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d_6) can be used.
- Homogenization: Vortex the tube for 30 seconds to ensure the sample is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.
- Standard: Add 10 μL of a 1% tetramethylsilane (TMS) solution in CDCl_3 as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

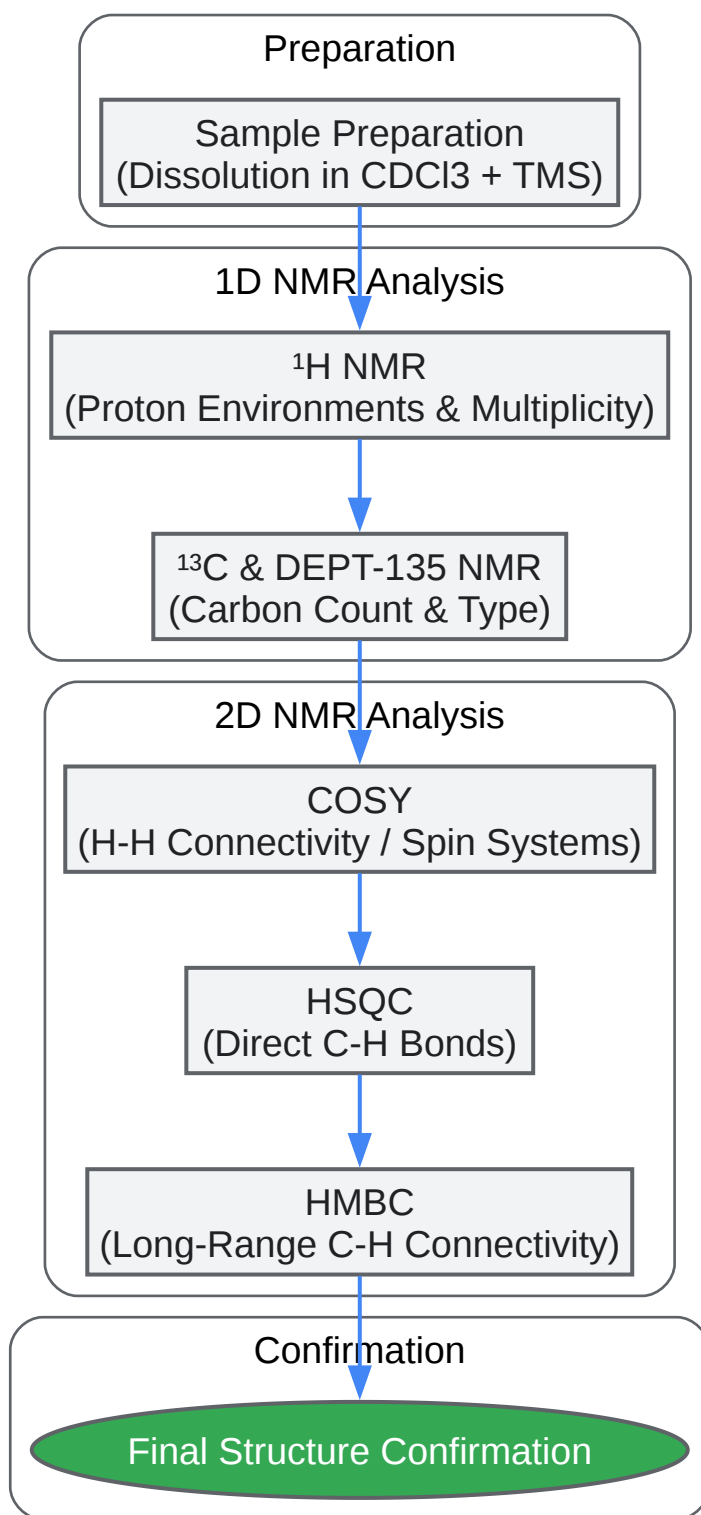
- ^1H NMR Spectroscopy:
 - Pulse Program: zg30
 - Spectral Width: 20 ppm
 - Acquisition Time: 3.0 s
 - Relaxation Delay: 2.0 s
 - Number of Scans: 16
 - Temperature: 298 K
- $^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy:

- Pulse Program: zgpg30 (proton decoupled)
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 s
- Relaxation Delay: 2.0 s
- Number of Scans: 1024
- DEPT-135 Spectroscopy:
 - Pulse Program: dept135
 - Description: Used to differentiate between CH, CH₂, and CH₃ signals. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.
- 2D COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Description: Identifies protons that are spin-spin coupled (typically over 2-3 bonds).[\[6\]](#)
 - Spectral Width (F1 and F2): 12 ppm
 - Number of Increments (F1): 256
 - Number of Scans per Increment: 8
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Description: Correlates protons with their directly attached carbons (¹JCH).[\[5\]](#)[\[7\]](#)
 - Spectral Width (F2, ¹H): 12 ppm
 - Spectral Width (F1, ¹³C): 180 ppm

- Number of Increments (F1): 256
- Number of Scans per Increment: 8
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgpndqf
 - Description: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, $^2J_{CH}$ and $^3J_{CH}$), which is crucial for connecting different spin systems.[\[5\]](#)[\[8\]](#)
 - Spectral Width (F2, 1H): 12 ppm
 - Spectral Width (F1, ^{13}C): 240 ppm
 - Number of Increments (F1): 512
 - Number of Scans per Increment: 16

Logical Workflow for Structure Elucidation

The process of confirming the molecular structure follows a systematic progression from initial 1D experiments to more complex 2D correlation experiments.



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Caption: NMR workflow for structure elucidation.

Results and Discussion

The proposed structure for **Xenyhexenic acid** is (E)-4-phenylhex-2-enoic acid.

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^1H and ^{13}C NMR Data

The 1D NMR spectra provide the initial inventory of proton and carbon environments. The ^1H NMR spectrum indicates the presence of aromatic protons (7.2-7.4 ppm), vinylic protons (6.0-7.2 ppm), aliphatic protons, and a highly deshielded carboxylic acid proton (~12 ppm).^{[9][10]} The ^{13}C spectrum shows signals corresponding to a carboxyl carbon (~172 ppm), aromatic and vinylic carbons (120-145 ppm), and aliphatic carbons.^{[9][11]}

Table 1: ^1H and ^{13}C NMR Data for **Xenyhexenic Acid** in CDCl_3 (500 MHz)

Position	$\delta^{13}\text{C}$ (ppm)	$\delta^1\text{H}$ (ppm)	Multiplicity	J (Hz)
1	171.8	12.10	br s	-
2	122.5	5.95	d	15.7
3	152.3	7.15	dd	15.7, 6.5
4	45.2	3.60	m	-
5	29.5	1.80	m	-
6	11.9	0.95	t	7.4
7	142.1	-	-	-
8, 12	128.8	7.35	m	-
9, 11	126.9	7.28	m	-

| 10 | 127.5 | 7.22 | m | - |

2D NMR Correlation Analysis

COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks. Key correlations observed are:

- H-2 / H-3: Confirms the vinylic system. The large coupling constant (15.7 Hz) is characteristic of a trans (E) configuration.
- H-3 / H-4: Connects the vinylic proton H-3 to the methine proton H-4.
- H-4 / H-5: Connects the methine proton H-4 to the methylene protons H-5.
- H-5 / H-6: Establishes the terminal ethyl group by connecting the methylene (H-5) and methyl (H-6) protons.

HSQC Analysis: The HSQC spectrum correlates each proton signal to its directly attached carbon, allowing for unambiguous carbon assignment for all protonated carbons.

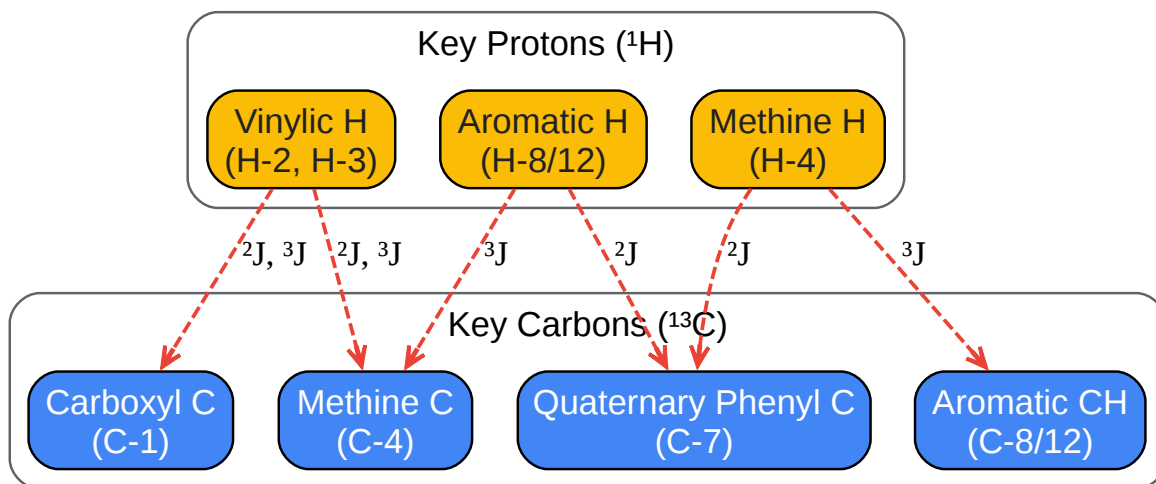
Table 2: Key HSQC and HMBC Correlations for **Xenyhexenic Acid**

Proton(s)	HSQC (δ ^{13}C)	Key HMBC Correlations (δ ^{13}C)
H-2 (5.95)	122.5	C-1 (171.8), C-3 (152.3), C-4 (45.2)
H-3 (7.15)	152.3	C-1 (171.8), C-2 (122.5), C-4 (45.2), C-5 (29.5)
H-4 (3.60)	45.2	C-2 (122.5), C-3 (152.3), C-5 (29.5), C-6 (11.9), C-7 (142.1), C-8/12 (128.8)
H-5 (1.80)	29.5	C-3 (152.3), C-4 (45.2), C-6 (11.9)
H-6 (0.95)	11.9	C-4 (45.2), C-5 (29.5)

| H-8/12 (7.35) | 128.8 | C-7 (142.1), C-9/11 (126.9), C-10 (127.5) |

HMBC Analysis: The HMBC experiment is paramount for assembling the molecular skeleton by identifying long-range (2- and 3-bond) C-H correlations. The key correlations that piece together the fragments are visualized below.

- **Connecting the Carboxylic Acid:** Protons H-2 and H-3 show correlations to the quaternary carboxyl carbon C-1, confirming the α,β -unsaturated acid moiety.
- **Connecting the Phenyl Ring:** The methine proton H-4 shows crucial correlations to the quaternary aromatic carbon C-7 and the ortho-aromatic carbons C-8/C-12, unequivocally linking the aliphatic chain to the phenyl group at the C-4 position.
- **Confirming the Aliphatic Chain:** Correlations from H-4 to C-5 and C-6, and from H-6 to C-4 and C-5, further solidify the structure of the ethyl group attached at the chiral center.



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Caption: Key HMBC correlations confirming connectivity.

Conclusion

The comprehensive analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra provides unambiguous evidence for the structure of **Xenyhexenic acid** as (E)-4-phenylhex-2-

enoic acid. The COSY spectrum established the proton spin systems, the HSQC spectrum assigned all protonated carbons, and the HMBC spectrum successfully connected the individual fragments, including the critical link between the aliphatic chain and the phenyl ring. This systematic approach demonstrates the power of modern NMR spectroscopy in the rapid and definitive structural elucidation of organic molecules.

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